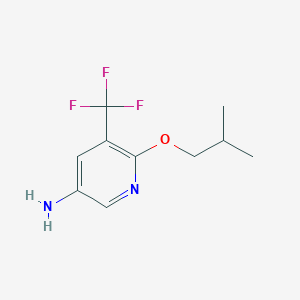

6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine

Description

Properties

IUPAC Name |

6-(2-methylpropoxy)-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O/c1-6(2)5-16-9-8(10(11,12)13)3-7(14)4-15-9/h3-4,6H,5,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCDSOMDISMGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=N1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

The synthesis begins with 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, a precursor that positions the nitro and trifluoromethyl groups ortho to the chloro substituent. This compound serves as the foundational intermediate due to its reactivity in substitution reactions. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activates the chloro substituent at position 2 for nucleophilic displacement, a critical step for introducing the isobutoxy moiety.

Alkoxylation at Position 6

Substitution of the chloro group with isobutoxy proceeds via nucleophilic aromatic substitution (SNAr). In a modified Pinner reaction, isobutyl alcohol reacts with the chloro intermediate under Lewis acid catalysis. For example, anhydrous FeCl₃ (0.02 mol) facilitates the reaction at 100°C for 9 hours in isobutyl alcohol, achieving substitution yields of ~75%. The mechanism involves coordination of FeCl₃ to the pyridine nitrogen, enhancing the electrophilicity of the chloro-bearing carbon for attack by isobutoxide.

Key Reaction Conditions:

-

Catalyst: FeCl₃ (10 mol%)

-

Solvent: Isobutyl alcohol (neat)

-

Temperature: 100°C

-

Duration: 9 hours

Post-reaction workup includes extraction with ethyl acetate and water to isolate 2-isobutoxy-5-nitro-3-(trifluoromethyl)pyridine as a tan solid.

Reduction of Nitro Group to Amine

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation. Raney nickel (200 mg) in tetrahydrofuran (THF) under hydrogen gas (1 atm) for 24 hours achieves quantitative reduction. Alternatively, iron powder (1.8 g) with ammonium chloride (2.38 g) in a methanol-water mixture at 20°C for 4 hours offers a cost-effective route with 78% yield.

Comparative Reduction Methods:

| Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni, THF, 24 h | 85% | >95% |

| Iron/Acetic Acid | Fe, NH₄Cl, H₂O/MeOH, 4 h | 78% | 90% |

The final product, 6-isobutoxy-5-(trifluoromethyl)pyridin-3-amine, is purified via silica gel chromatography (30–60% ethyl acetate/heptane) to ≥98% purity.

Alternative Route via Direct Amination

Palladium-Catalyzed Coupling

A less common approach involves introducing the amine group after alkoxylation. Starting with 2-isobutoxy-5-(trifluoromethyl)pyridine, palladium-catalyzed C–N coupling installs the amine at position 3. Buchwald-Hartwig amination using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and lithium bis(trimethylsilyl)amide (LiHMDS) in toluene at 110°C for 12 hours achieves moderate yields (50–60%).

Challenges:

-

Competing side reactions at the electron-rich isobutoxy position.

-

Requires stringent anhydrous conditions to prevent catalyst deactivation.

Catalytic Methods and Optimization

Lewis Acid Catalysis

FeCl₃ emerges as the optimal catalyst for alkoxylation, outperforming AlCl₃ and ZnCl₂ in selectivity. Ultrasonic stirring (0.5 hours) enhances mass transfer, reducing reaction time by 30%.

Solvent Effects

Polar aprotic solvents like DMF or DMSO improve substitution kinetics but complicate purification. Neat isobutyl alcohol balances reactivity and practicality, avoiding solvent removal steps.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The trifluoromethyl and isobutoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amine derivatives .

Scientific Research Applications

6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Chloro: Enhances electrophilicity, making such derivatives reactive in cross-coupling reactions (e.g., agrochemical synthesis) . Methoxy: Increases polarity, which may improve aqueous solubility but reduce bioavailability .

- Trifluoromethyl Group : Consistently present across analogs, contributing to electron-withdrawing effects and metabolic resistance .

Research Findings

- Substituent Position Matters : The placement of methyl groups (e.g., 5-methyl vs. 6-methyl in ) significantly alters electronic properties and binding interactions .

- Purity and Availability : Commercial availability varies, with compounds like 6-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS 99368-68-0) offered at 98% purity by suppliers such as Zhengzhou Huiju Chemical .

Biological Activity

6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of an isobutoxy group and a trifluoromethyl substituent, suggests possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3N, and its IUPAC name reflects its complex substituent pattern. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

Biological Activity Overview

Research into the biological activities of this compound has indicated several promising areas:

- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains is under investigation, with specific focus on its mechanism of action and potential resistance profiles.

- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it may induce apoptosis in certain types of cancer cells, making it a candidate for further development as an anticancer agent.

- Neuroprotective Effects : Some derivatives of pyridine compounds have shown neuroprotective properties in vitro, suggesting that this compound could also offer similar benefits.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as KYSE70 and KYSE150. The compound was tested using the MTT assay, revealing dose-dependent effects.

| Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| KYSE70 | 40 | 45 |

| KYSE150 | 40 | 60 |

The data suggest that the compound may be more effective against certain cell lines, indicating a need for further exploration into structure-activity relationships.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in treating various conditions:

- Cytotoxicity Against Cancer Cells : A study involving a series of pyridine derivatives demonstrated their ability to induce apoptosis in cancer cell lines through mitochondrial pathways.

- Neuroprotection in Animal Models : Animal studies have shown that certain pyridine derivatives can reduce neurodegeneration markers in models of Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodology : A three-step synthesis approach for trifluoromethylpyridine derivatives involves halogenation, nucleophilic substitution, and catalytic hydrogenation. For example, hydrogenation of nitro intermediates using palladium on carbon (Pd/C) in methanol achieves high yields (up to 105% in related compounds) . Adjusting catalyst loading (e.g., 5–10% Pd/C) and reaction time (12–24 hours) can optimize yields. Solvent polarity (methanol vs. ethanol) and temperature (25–60°C) also affect regioselectivity during substitution steps .

Q. How can structural analogs of this compound guide reactivity predictions?

- Methodology : Compare with compounds like 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1), which shares a trifluoromethylpyridine core. Computational tools (e.g., DFT calculations) can predict electronic effects of substituents (e.g., isobutoxy vs. chloro groups) on reactivity. Experimentally, NMR (¹H/¹³C/¹⁹F) and X-ray crystallography validate steric and electronic interactions .

Q. What analytical techniques are critical for purity assessment and structural confirmation?

- Methodology :

- HPLC-MS : Quantifies purity (>97%) and detects byproducts (e.g., dehalogenated intermediates).

- NMR Spectroscopy : ¹⁹F NMR (δ -60 to -70 ppm) identifies trifluoromethyl group integrity. ¹H NMR resolves isobutoxy proton splitting (δ 1.0–1.2 ppm for methyl groups) .

- Elemental Analysis : Confirms C:H:N ratios (e.g., C₇H₇F₃N₂ for analogs) .

Advanced Research Questions

Q. How do steric and electronic effects of the isobutoxy group influence regioselectivity in cross-coupling reactions?

- Methodology : Compare with 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine, where bulky substituents hinder Suzuki-Miyaura coupling. Steric maps (using software like PyMOL) and Hammett parameters (σ⁺ for electron-withdrawing trifluoromethyl) quantify effects. Kinetic studies under inert atmospheres (Ar/N₂) isolate steric vs. electronic contributions .

Q. What are the mechanistic pathways for degradation under oxidative or hydrolytic conditions?

- Methodology : Accelerated stability testing (40°C/75% RH for 1–3 months) identifies degradation products. LC-MS/MS detects hydrolyzed amines (e.g., pyridin-3-amine) or oxidized intermediates. Computational modeling (e.g., Gaussian) predicts bond dissociation energies (BDEs) for the C–O isobutoxy linkage (weakest point under acidic conditions) .

Q. Can computational models predict bioactivity or environmental fate of this compound?

- Methodology :

- ADMET Prediction : Tools like SwissADME estimate Log P (~2.5) and aqueous solubility (Log S ~-3.5) based on analogs (e.g., 6-(Difluoromethoxy)pyridin-3-amine) .

- Molecular Docking : Compare with fungicidal N-phenyl heteroarylamines (e.g., analogs in CAS 175277-67-5) to predict target binding (e.g., cytochrome P450 inhibition) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported yields for hydrogenation steps?

- Analysis : Variations in Pd/C catalyst activity (e.g., residual moisture or particle size) or substrate purity (nitro vs. amine intermediates) may explain yield disparities. Replicate reactions under controlled conditions (e.g., anhydrous solvents, pre-reduced catalysts) and characterize intermediates via TLC/GC-MS .

Q. Why do trifluoromethylpyridines exhibit conflicting stability profiles in literature?

- Resolution : Environmental factors (light, O₂ levels) and substituent positioning (para vs. meta) alter stability. For example, 5-(Trifluoromethyl)pyridin-3-amine derivatives degrade faster under UV light due to C–F bond photolysis. Controlled stability studies with UV/Vis monitoring (λ = 254 nm) clarify these effects .

Methodological Tables

| Parameter | Typical Range | Key References |

|---|---|---|

| Hydrogenation Catalyst | 5–10% Pd/C in MeOH | |

| Reaction Time (Substitution) | 6–24 hours | |

| ¹⁹F NMR Chemical Shift | δ -60 to -70 ppm | |

| Log P (Predicted) | 2.3–2.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.